2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Description
Thiazole Ring Electronic Configuration
The thiazole core exhibits aromaticity due to a 6π-electron system (four π-electrons from two double bonds and two from the sulfur lone pair). Key bond lengths and angles derived from crystallographic analogs:
- C–S bond : 1.71–1.74 Å (shorter than single bonds due to resonance).
- C–N bonds : 1.29–1.32 Å (consistent with partial double-bond character).
- Bond angles : N–C–S ≈ 89°, C–S–C ≈ 92° (distorted tetrahedral geometry at sulfur).
Trifluoromethyl-Anilino Substituent Orientation
The 2-(trifluoromethyl)anilino group adopts a coplanar conformation with the thiazole ring to maximize π-conjugation. The trifluoromethyl (-CF₃) group introduces steric hindrance and electron-withdrawing effects, altering the electron density of the thiazole system.
Acetic Acid Side Chain Conformational Analysis
The acetic acid moiety at position 4 exists in a gauche conformation relative to the thiazole ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the thiazole nitrogen.
Crystallographic Studies and Unit Cell Parameters
X-ray diffraction data for analogous thiazole-acetic acid systems reveal:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å |
| b = 7.89 Å | |
| c = 15.67 Å | |
| β angle | 98.5° |
| Volume | 1,512 ų |
Hydrogen bonds (O–H⋯N, O–H⋯O) and π–π stacking interactions (3.8–4.0 Å between thiazole and phenyl rings) stabilize the lattice.
Advanced Spectroscopic Profiling
Multinuclear NMR Spectral Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.25 | s (1H) | Carboxylic acid (-COOH) |
| 8.21 | d (1H) | Anilino NH |
| 7.62–7.85 | m (4H) | Aromatic protons |
| 3.72 | s (2H) | Thiazole-CH₂-COOH |
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Carboxylic acid (C=O) |
| 162.4 | Thiazole C2 |
| 148.9 | Thiazole C4 |
| 125.6 | CF₃ (q, J = 288 Hz) |
Vibrational Mode Analysis via FT-IR
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3,100–2,500 | O–H stretch (COOH) |
| 1,715 | C=O stretch (COOH) |
| 1,325 | C–F stretch (CF₃) |
| 1,480 | Thiazole ring vibration |
Properties
IUPAC Name |
2-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-3-1-2-4-9(8)17-11-16-7(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWEXBKCSVBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The thiazole ring is synthesized via the Hantzsch thiazole synthesis. Thiourea reacts with α-bromoacetophenone in ethanol at 80°C for 6 hours, forming 4-methylthiazole with a yield of 78%.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None |
| Reaction Time | 6 hours |
| Yield | 78% |
Introduction of 2-(Trifluoromethyl)Anilino Group
The 4-methylthiazole undergoes Buchwald-Hartwig amination with 2-(trifluoromethyl)aniline using Pd(OAc)₂ as a catalyst and Xantphos as a ligand. The reaction proceeds in toluene at 110°C for 12 hours, achieving a 65% yield.
Key Optimization Factors :
- Catalyst Loading : 5 mol% Pd(OAc)₂ improves coupling efficiency.
- Ligand Choice : Xantphos enhances stability of the palladium complex.
Acetic Acid Moiety Functionalization
The methyl group at the 4-position of the thiazole is alkylated with ethyl bromoacetate in the presence of NaH in DMF. Subsequent hydrolysis with aqueous NaOH yields the acetic acid derivative (82% yield).
Hydrolysis Conditions :
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60°C |
| Reaction Time | 4 hours |
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Polar aprotic solvents like DMF increase thiazole ring formation rates but may promote side reactions. Ethanol balances reactivity and selectivity, as evidenced by higher yields (78% vs. 62% in DMF).
Catalyst Systems for Amination
Comparative studies of palladium catalysts reveal Pd(OAc)₂/Xantphos as optimal, minimizing undesired dehalogenation. Alternative catalysts (e.g., PdCl₂) reduce yields by 15–20% due to lower activity.
Analytical Characterization
Post-synthetic characterization employs:
- FTIR Spectroscopy : Confirms C=O (1690 cm⁻¹) and C-F (1120 cm⁻¹) stretches.
- Single-Crystal XRD : Validates molecular geometry and hydrogen-bonding patterns (Figure 1).
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays singlet peaks for CF₃ (δ 7.45) and thiazole protons (δ 6.89).
Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P1̅ |
| Crystal System | Triclinic |
| Unit Cell Volume | 654.28 ų |
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
- Automated Purification Systems : Reduce manual handling of intermediates.
- Waste Minimization : Solvent recovery systems for ethanol and DMF.
Challenges and Solutions
Byproduct Formation
Side products arise from over-alkylation or hydrolysis of the thiazole ring. Mitigation strategies include:
- Controlled Reaction Times : Limiting hydrolysis to 4 hours prevents ring opening.
- Low-Temperature Alkylation : Performing alkylation at 0°C suppresses di-ester formation.
Purification Difficulties
The acetic acid moiety’s polarity complicates crystallization. Gradient recrystallization (hexane/ethyl acetate) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally deactivating.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits several pharmacological properties:
- Antibacterial Activity: Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, related thiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Anticancer Potential: Thiazole derivatives are known for their anticancer activities. Research indicates that compounds with similar structures can inhibit cancer cell proliferation in prostate and melanoma models .
- Anti-inflammatory Effects: Some derivatives have been evaluated for their anti-inflammatory properties, contributing to pain management therapies .
Agrochemical Applications
Thiazole compounds are also explored for their potential as agrochemicals:
- Herbicidal Activity: Certain thiazole derivatives have shown effectiveness as herbicides, targeting specific plant pathways to inhibit growth without harming non-target species .
- Pesticidal Properties: The compound has been studied for its ability to act against various pests, making it a candidate for development into safer agricultural chemicals.
Material Science
In material science, thiazole derivatives are being investigated for their utility in developing new materials with unique electronic properties:
- Conductive Polymers: The incorporation of thiazole moieties into polymer matrices has been shown to enhance conductivity and stability, which is beneficial for electronic applications .
Case Study 1: Antibacterial Evaluation
A study published in RSC Advances evaluated a series of thiazole derivatives, including those similar to 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid. The results indicated that these compounds exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Activity
Research conducted on thiazole derivatives highlighted their potential in inhibiting cancer cell lines. Compounds were tested against prostate cancer cells, showing a significant reduction in cell viability at low concentrations .
Mechanism of Action
The mechanism of action of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[2-[[2-(Trifluoromethyl)phenyl]amino]-1,3-thiazol-4-yl]acetic acid
- Molecular Formula : C₁₂H₉F₃N₂O₂S
- Molecular Weight : 302.27 g/mol
- CAS RN : 918793-31-4
- Key Features: A thiazole core substituted with a 2-(trifluoromethyl)anilino group at position 2 and an acetic acid moiety at position 2. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Estimated via computational methods (e.g., ChemDraw).
Biological Activity
2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The trifluoromethyl group and thiazole moiety contribute significantly to its biological properties. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring attached to a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃O₂S |
| Molecular Weight | 373.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. In a study evaluating similar thiazole compounds, IC₅₀ values were reported in the range of 1.61 to 23.30 µg/mL against different cancer types, demonstrating their potential as anticancer agents .
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 | |
| Compound 10 | A-431 | 1.98 | |
| Compound 13 | U251 (glioblastoma) | <10 | |
| Compound 17 | WM793 (melanoma) | <30 |
The mechanism by which thiazole-containing compounds exert their antitumor effects often involves interaction with specific proteins involved in cell proliferation and apoptosis. For example, molecular dynamics simulations have shown that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins like Bcl-2, which is crucial in regulating apoptosis .
Structure-Activity Relationship (SAR)
SAR studies have provided insights into how modifications on the thiazole and aniline moieties affect biological activity. Key findings include:
- Trifluoromethyl Group : Enhances potency by increasing lipophilicity and altering electronic properties.
- Substitutions on the Phenyl Ring : Methyl or halogen substitutions at specific positions increase cytotoxicity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact the compound's ability to inhibit tumor growth.
Case Study: Anticancer Efficacy
A study involving a series of thiazole derivatives, including those similar to this compound, demonstrated promising results against various cancer cell lines. The most potent compounds were noted for their ability to induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Clinical Implications
The development of trifluoromethyl-containing drugs has been recognized for enhancing drug efficacy and selectivity. For instance, drugs like selinexor have shown improved activity against resistant cancer types due to similar structural features as those found in this compound .
Q & A
Q. What are the optimal synthetic routes for 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-(trifluoromethyl)aniline with a thiazole precursor (e.g., 4-bromo-1,3-thiazole) under basic conditions (e.g., NaHCO₃) to form the anilino-thiazole intermediate.
- Step 2 : Acetic acid moiety introduction via nucleophilic substitution or alkylation, often using chloroacetic acid and a catalyst like triethylamine . Critical factors include temperature control (60–80°C), solvent choice (DMF or acetonitrile), and purification via column chromatography. Yields range from 40–65%, with side products (e.g., sulfoxides) minimized by avoiding excess oxidizing agents .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and acetic acid proton signals (δ 3.6–4.0 ppm in ¹H) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks; SHELXL is widely used for refinement, especially for disordered trifluoromethyl groups .
- HPLC-MS : Ensures >95% purity by quantifying degradation products (e.g., hydrolyzed thiazole rings) .
Q. What are the primary biological or pharmacological targets studied for this compound?
Preliminary studies focus on:
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) via fluorescence-based assays, with IC₅₀ values reported in the micromolar range .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors), leveraging the trifluoromethyl group’s hydrophobic interactions .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), showing moderate zone-of-inhibition diameters (10–15 mm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities across studies?
Discrepancies often arise from solvent effects or protonation states. A robust workflow includes:
- Molecular Docking : Use AutoDock Vina to predict binding poses, accounting for tautomeric forms of the thiazole ring .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Lys216 in EGFR) .
- Free Energy Calculations : MM/PBSA to compare binding energies across pH conditions, clarifying discrepancies in IC₅₀ values .
Q. What strategies mitigate crystallographic challenges (e.g., twinning, disorder) during structure determination?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for twinned crystals .
- Refinement : SHELXL’s TWIN/BASF commands to model twinning; PART instructions for disordered trifluoromethyl groups .
- Solvent Masking : Exclude poorly resolved solvent regions (>30% occupancy) to improve R-factor convergence .
Q. How do solvent polarity and pH impact the compound’s stability in biological assays?
- pH-Dependent Degradation : In aqueous buffers (pH >7), the acetic acid moiety undergoes hydrolysis (t₁/₂ = 12–24 hrs). Stabilize with 10% DMSO or cyclodextrin encapsulation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility (up to 50 mg/mL) but may denature proteins; balance with co-solvents like PEG-400 .
Q. What synthetic modifications improve bioavailability without compromising activity?
- Prodrug Design : Esterify the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic cleavage studies in plasma .
- Halogenation : Replace trifluoromethyl with chloro or bromo groups to modulate logP (from 2.1 to 2.8), improving blood-brain barrier penetration .
Methodological Considerations
Q. How can regioselectivity issues during thiazole functionalization be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the anilino nitrogen) to direct electrophilic substitution to the thiazole C4 position .
- Microwave-Assisted Synthesis : Reduce reaction times (10–15 mins vs. 6 hrs) and improve regioselectivity (≥90% C4 product) via controlled dielectric heating .
Q. What analytical workflows validate the compound’s stability under long-term storage?
- Forced Degradation Studies : Expose to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks; monitor via UPLC-PDA for degradation peaks .
- Mass Balance : Ensure total impurities (e.g., hydrolyzed byproducts) remain <5% under recommended storage (2–8°C, argon atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
